4-azidotetrahydro-2H-thiopyran

Overview

Description

4-azidotetrahydro-2H-thiopyran is a chemical compound . It is a derivative of thiopyran, a heterocyclic compound with the chemical formula C5H6S . Thiopyrans have two isomers, 2H-thiopyran and 4H-thiopyran, which differ by the location of double bonds .

Synthesis Analysis

Tetrahydro-4H-thiopyran-4-ones are most commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .Molecular Structure Analysis

The structure of a related compound, 2a, was unambiguously established based on the NMR spectra . In the 1H NMR spectrum of compound 2a, the proton signal at position 4 of dihydrothiopyran appears as a doublet at 4.46 ppm (J = 5.9 Hz), the spectrum also contains a doublet corresponding to the proton at the C-7а atom at 5.23 ppm .Chemical Reactions Analysis

Tetrahydro-4H-thiopyran-4-ones are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors and electrochromic materials, synthetic juvenile hormones and pheromones, as well as polypropionate fragments – precursors to natural product analogs . They are usually involved in substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .Physical and Chemical Properties Analysis

Thiopyran, the parent compound of this compound, has a molar mass of 98.16 g·mol−1 and a density of 1.1446g/cm3 . Its boiling point is 241.5 °C .Scientific Research Applications

Synthetic Applications

The scalable preparation of cyclic sulfone derivatives, including 4-azidotetrahydro-2H-thiopyran, has been a topic of interest due to their utility as building blocks in medicinal chemistry. Hugelshofer et al. (2021) developed a practical and scalable protocol for the efficient preparation of these compounds from commercially available materials, highlighting their importance in drug discovery processes (Hugelshofer et al., 2021).

Conformational Studies

Research by Stoykova et al. (2013) on highly constrained linear oligopeptides containing heterocyclic α-amino carboxylic acids, including derivatives of this compound, provides insight into their rigid helical conformations. This study emphasizes the role of such compounds in understanding peptide structure and function (Stoykova et al., 2013).

Material Science

The properties and reactions of 2H-thiopyrans, including substituted derivatives, have been explored due to their potential applications in materials science. For instance, their electronic structure and the effects of substituents on thermal stability and reactivity offer insights into designing new materials with desirable properties (Pradere et al., 1975).

Antimicrobial and Anticonvulsant Screening

The synthesis and biological evaluation of tetrahydro-2H-thiopyran-4-yl-based thiazoles and selenazoles for antimicrobial and anticonvulsant activities illustrate the therapeutic potential of this compound derivatives. Łączkowski et al. (2016) found several compounds demonstrating significant activity against Candida spp. and some Gram-positive bacteria, as well as exhibiting anticonvulsant properties (Łączkowski et al., 2016).

Organic Synthesis

Efficient and stereoselective synthesis of this compound 1-oxide derivatives, as reported by Mizojiri et al. (2017), underscores the versatility of these compounds in organic synthesis. The study demonstrated a method for achieving high selectivity and efficiency in producing isomerically pure derivatives (Mizojiri et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that tetrahydro-4h-thiopyran-4-ones, a related class of compounds, are employed in organic synthesis to access stable free spirocyclic nitroxyl radicals, photosemiconductors, electrochromic materials, synthetic analogs of natural compounds, and biologically active substances .

Mode of Action

Related compounds, such as tetrahydro-4h-thiopyran-4-ones, are usually involved in substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .

Biochemical Pathways

Related compounds, such as tetrahydro-4h-thiopyran-4-ones, are known to participate in multicomponent reactions, consistent with the principles of green chemistry .

Result of Action

Related compounds have shown significant anticonvulsant activity in certain models .

Properties

IUPAC Name |

4-azidothiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-8-7-5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFXAOGZXDWJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

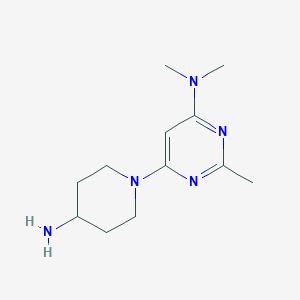

![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)

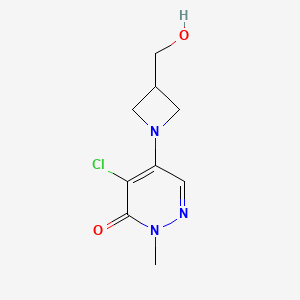

![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)

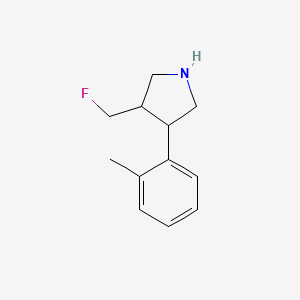

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)

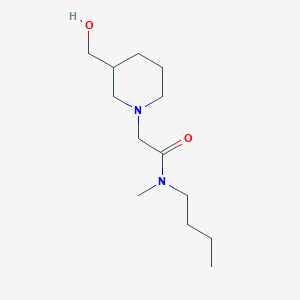

![N-{2-[4-(hydroxymethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488497.png)